molecular formula C8H7ClN2O B8725629 (7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

Cat. No.: B8725629
M. Wt: 182.61 g/mol
InChI Key: AJCLOBGXYVRMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C8H7ClN2O and its molecular weight is 182.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

(7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol

InChI

InChI=1S/C8H7ClN2O/c9-8-7-5(1-2-10-8)3-6(4-12)11-7/h1-3,11-12H,4H2

InChI Key

AJCLOBGXYVRMNW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C=C(N2)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (preparation described in Reference Example 1) (230 mg, 1.02 mmol) in tetrahydrofuran (4 mL) at 0° C. under an atmosphere of nitrogen was added portionwise lithium aluminum hydride (94 mg, 2.0 mmol). The reaction mixture was maintained at 0° C. for 4 h then quenched by adding water (100 μL), 15% aqueous sodium hydroxide (100 μL), and water (250 μL) successively. The mixture was filtered through a pad of diatomaceous earth, washing well with ethyl acetate. Solvent evaporation provided 184 mg of crude yellow solid. Purification by column chromatography (silica gel, 60:40 hexanes/ethyl acetate) afforded (7-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol (157 mg, 0.860 mmol, 84%) as an off-white powder: Rf 0.30 (silica gel, 70:30 hexanes/ethyl acetate); mp 185-187° C.; 1H NMR (300 MHz, CD3OD) δ4.94 (2H, s), 6.56 (1H, s), 7.49 (1H, d, J=5.5 Hz), 7.84 (1H, d, J=5.5 Hz); ESI MS m/z 183 [C8H7ClN2O+H]+; HPLC (H2O/CH3CN 100:0 to 0:100 over 20 min, hold for 10 min, 0.05% TFA added to solvents) 95.4% (AUC), tR=11.1 min.
Quantity
230 mg
Type
reactant
Reaction Step One
Quantity
94 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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